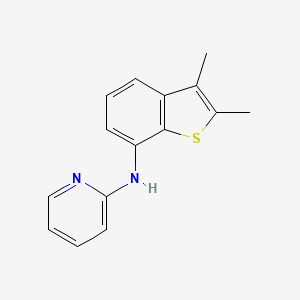
8-Chloro-1-(methylsulfanyl)oct-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-1-(methylsulfanyl)oct-4-en-3-one is an organic compound with the molecular formula C9H15ClOS It is characterized by the presence of a chlorine atom, a methylsulfanyl group, and an octenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1-(methylsulfanyl)oct-4-en-3-one typically involves the chlorination of an appropriate precursor followed by the introduction of the methylsulfanyl group. One common method involves the reaction of 8-chlorooct-4-en-3-one with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and thiolation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-1-(methylsulfanyl)oct-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-1-(methylsulfanyl)oct-4-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 8-Chloro-1-(methylsulfanyl)oct-4-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methylsulfanyl groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
8-Chloro-1-(methylsulfanyl)octane: Lacks the double bond present in 8-Chloro-1-(methylsulfanyl)oct-4-en-3-one.
8-Chloro-1-(methylsulfanyl)oct-4-en-2-one: Differs in the position of the ketone group.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a methylsulfanyl group on an octenone backbone. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
905264-99-5 |
|---|---|
Molecular Formula |
C9H15ClOS |
Molecular Weight |
206.73 g/mol |
IUPAC Name |
8-chloro-1-methylsulfanyloct-4-en-3-one |
InChI |
InChI=1S/C9H15ClOS/c1-12-8-6-9(11)5-3-2-4-7-10/h3,5H,2,4,6-8H2,1H3 |
InChI Key |
BZHJLHOMWWJVAL-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(=O)C=CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)

![N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide](/img/structure/B14185111.png)
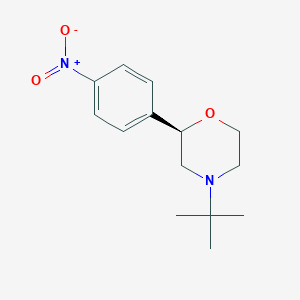
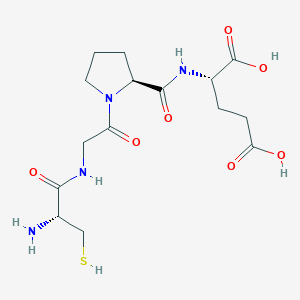
![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)

![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)
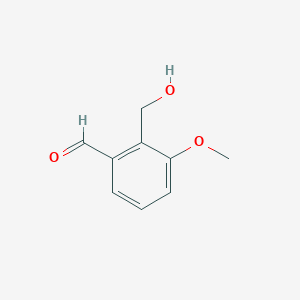
![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
![Bis[(2-chlorophenyl)methyl]stannanone](/img/structure/B14185152.png)
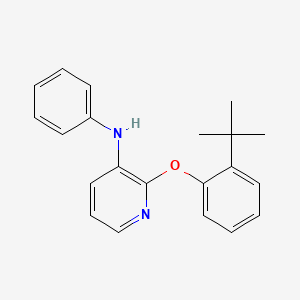
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)
